molecular formula C28H26N4O8 B1593484 Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) CAS No. 54553-91-2

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)

Cat. No. B1593484
CAS RN: 54553-91-2
M. Wt: 546.5 g/mol
InChI Key: XSMMIZPIWZYHNL-UHFFFAOYSA-N
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Description

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is an organic salt of polycarboxylic acid and cyclic amidine . It is also known as Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:2) . It is used as a crosslinker in the manufacturing of matt epoxy and polyester/epoxy hybrid powder coatings .


Synthesis Analysis

The synthesis of Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is complex. Two parallel processes are taking place; direct reaction between the imidazoline and the epoxy group and homopolymerization of the epoxy resin that is catalyzed by Vicura MC-55 .


Molecular Structure Analysis

The molecular formula of Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is C28H26N4O8 . The molecular weight is 546.536 .


Chemical Reactions Analysis

The chemical reactions involved in the use of Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) are complex. It involves a direct reaction between the imidazoline and the epoxy group, and a homopolymerization of the epoxy resin .


Physical And Chemical Properties Analysis

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is an off-white powder . It has a melting range of 220 – 245 ºC . The density of the substance is 1.54 at 20℃ .

Safety And Hazards

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is harmful if swallowed, in contact with skin, or if inhaled . It may form combustible dust concentrations in air and is harmful to aquatic life . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a well-ventilated area .

Future Directions

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2) is used as a crosslinker in the manufacturing of matt epoxy and polyester/epoxy hybrid powder coatings . The gloss level can be increased by partially replacing Vicura MC-55 with the “high gloss crosslinker” Vicura MC-31 . The curing reaction between Vicura MC-55 and the epoxy groups starts at temperatures above 180 ºC . By increasing the temperature, the curing cycles are getting quickly in the range typical for other thermosetting powder coatings .

properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O8.2C9H10N2/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMMIZPIWZYHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2.C1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068964
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)

CAS RN

54553-91-2
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054553912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Benzenetetracarboxylic acid, compd. with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyromellitic acid 2-phenyl-2-imidazoline salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4,5-tetracarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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